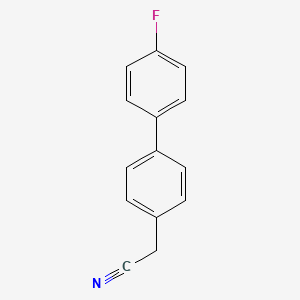

4-Cyanomethyl-4'-fluorobiphenyl

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of 4-Cyanomethyl-4’-fluorobiphenyl is characterized by a dihedral angle between the two ring planes of 30.28 degrees . This is in contrast to the planar biphenyl and 4,4’-difluorobiphenyl molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Cyanomethyl-4’-fluorobiphenyl can be found in databases like PubChem and ChemicalBook . These resources provide information on the compound’s structure, chemical names, classification, and more .Aplicaciones Científicas De Investigación

Synthesis and Liquid Crystal Applications

- Synthesis Techniques and Transition Temperatures: A study describes the synthesis of 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls, closely related to 4-Cyanomethyl-4'-fluorobiphenyl, and discusses their transition temperatures in liquid crystals. This research provides insights into the effects of fluoro substitution in biphenyls, highlighting its significant impact on the stability of smectic A and nematic phases (Gray, Hird, Ifill, Smith, & Toyne, 1995).

- Degradation by Bacteria: A study on Pseudomonas pseudoalcaligenes KF707 demonstrates its ability to degrade fluorobiphenyl compounds, including 4-fluorobiphenyl, suggesting potential environmental applications in the breakdown of similar complex organic molecules (Murphy, Quirke, & Balogun, 2008).

- Liquid Crystals with Thiomethyl End Group: Research on lateral fluoro substituted 4-(trans-4-(n-propyl)cyclohexylethyl)-4′-thiomethylbiphenyls and 4-n-alkyl-4″-thiomethylterphenyls explores the mesogenic properties of these compounds, which are structurally related to this compound. These findings are significant for the development of liquid crystal materials (Goulding, Greenfield, Parri, & Coates, 1995).

Chemical Properties and Applications

- Anti-Oxidant Potential: A study on N′-benzylidene-2-(2-fluorobiphenyl) propanehydrazides, structurally related to this compound, shows the anti-oxidant potential of these compounds. This research highlights their potential for pharmaceutical applications, particularly derivatives with hydroxy substituents (Zaheer, Zia-ur-Rehman, Jamil, Arshad, Siddiqui, & Asiri, 2015).

- Dielectric Properties: Another study investigates the dielectric properties of solutions containing structurally similar dipolar solutes to this compound. The findings from this research are pertinent for understanding dipole-dipole interactions in anisotropic solutions (Toriyama, Sugimori, Moriya, Dunmur, & Hanson, 1996).

Environmental Interactions

- Degradation in Soil: A study analyzing the degradation of 4-fluorobiphenyl in soil using 19F NMR spectroscopy and 14C radiolabelling analysis provides insights into the environmental fate of such compounds. This research is crucial for understanding how fluorinated biphenyls interact in soil environments (Green, Meharg, Till, Troke, & Nicholson, 1999).

Safety and Hazards

The safety data sheet for a similar compound, 4-(Cyanomethyl)phenylboronic acid pinacol ester, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-[4-(4-fluorophenyl)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c15-14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-10-16/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVRVRSTVWIIAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

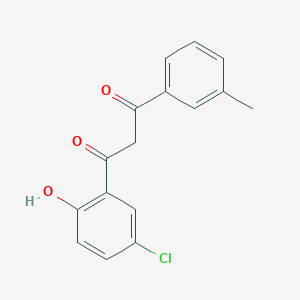

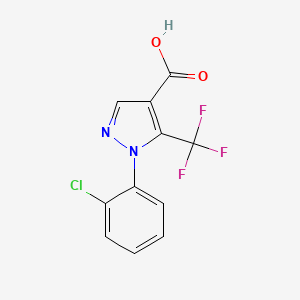

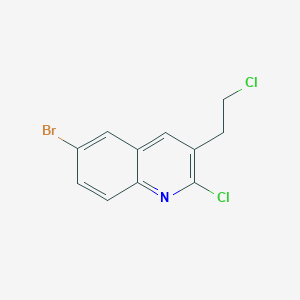

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3024846.png)

![2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid](/img/structure/B3024853.png)

![4-Chloroimidazo[1,5-a]quinoxaline](/img/structure/B3024856.png)

![2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B3024859.png)

![2-chloro-N-[4-(3-methylphenoxy)phenyl]acetamide](/img/structure/B3024860.png)